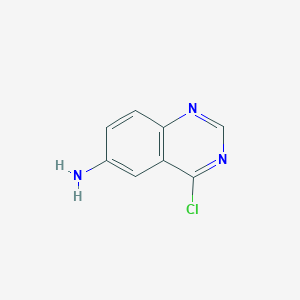

4-Chloroquinazolin-6-amine

Description

Significance of Quinazoline (B50416) Scaffold in Medicinal Chemistry and Biological Sciences

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry. nih.govarabjchem.orgresearchgate.net This "privileged structure" is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netnih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles. mdpi.com

Quinazoline derivatives have been extensively investigated and have shown remarkable efficacy in various therapeutic areas. nih.govekb.egijmpr.in They are particularly prominent in oncology, with several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, featuring the quinazoline core. arabjchem.orgnih.govmdpi.com These drugs often function as kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR) that are crucial in cancer cell proliferation. nih.govnih.gov

Beyond cancer, the quinazoline scaffold is associated with a broad spectrum of pharmacological effects, including:

Antimicrobial (antibacterial and antifungal) ekb.egnih.gov

Anti-inflammatory ijmpr.inresearchgate.net

Antiviral ijmpr.in

Antihypertensive researchgate.net

Anticonvulsant nih.gov

Analgesic ijmpr.in

Antimalarial researchgate.net

Anti-Alzheimer's disease potential nih.govmdpi.com

The drug-like properties and the ability to interact with various biological targets make the quinazoline scaffold a highly sought-after framework in the design and development of new therapeutic agents. mdpi.com

Overview of Halogenated Quinazolines in Research

The introduction of halogen atoms, such as chlorine, into the quinazoline scaffold significantly influences the molecule's physicochemical properties and biological activity. nih.govacs.org Halogenated quinazolines are key synthetic intermediates in medicinal chemistry, primarily due to the halogen's role as a versatile handle for further chemical modifications. mdpi.comresearchgate.net

The presence of a halogen atom, particularly at positions 6 or 8 of the quinazoline ring, has been shown to enhance the antimicrobial activities of these compounds. ijmpr.innih.gov The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions enable the introduction of a wide range of substituents, leading to the synthesis of novel and polysubstituted quinazoline derivatives with diverse biological functions. mdpi.comresearchgate.net

The reactivity of halogenated quinazolines follows the general trend of C-I > C-Br >> C-Cl, allowing for selective functionalization when multiple different halogens are present in the molecule. mdpi.commdpi.com Specifically, 4-chloroquinazolines are valuable precursors for the synthesis of 4-aminoquinazoline derivatives through nucleophilic aromatic substitution (SNAr) reactions with various amines. researchgate.netresearchgate.netresearchgate.net This synthetic route is fundamental in the development of many biologically active compounds, including kinase inhibitors. nih.govnih.gov

Scope and Research Objectives for 4-Chloroquinazolin-6-amine

The specific compound, this compound (CAS No. 208533-37-3), has garnered attention in research due to its unique combination of a reactive chloro group at the 4-position and a nucleophilic amino group at the 6-position. bldpharm.com This dual functionality makes it a particularly interesting building block for creating diverse molecular architectures.

Key Research Objectives:

Synthesis of Novel Derivatives: A primary objective is to utilize this compound as a starting material for the synthesis of new series of quinazoline derivatives. The chlorine atom at the 4-position is a prime site for nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles to create libraries of 4-substituted-6-aminoquinazolines. tandfonline.comacs.org

Exploration of Biological Activity: Research aims to evaluate the synthesized derivatives for a range of biological activities. Given the established pharmacological profile of the quinazoline scaffold, these new compounds are often screened for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govgrafiati.com

Structure-Activity Relationship (SAR) Studies: A crucial research goal is to establish a clear understanding of the structure-activity relationships of the newly synthesized compounds. nih.gov By systematically modifying the substituents at the 4- and 6-positions and observing the impact on biological activity, researchers can identify key structural features required for potency and selectivity. This knowledge is vital for the rational design of more effective therapeutic agents.

Development of Kinase Inhibitors: Building upon the success of other 4-aminoquinazoline derivatives as kinase inhibitors, a significant research focus is on designing and synthesizing novel inhibitors targeting specific kinases involved in disease pathways, particularly in cancer. nih.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 208533-37-3 |

| Molecular Formula | C8H6ClN3 |

| Molecular Weight | 179.61 g/mol |

| Appearance | White solid |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVFALBSKMDWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593005 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208533-37-3 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroquinazolin 6 Amine and Derivatives

Classical Synthetic Approaches for Quinazoline (B50416) Derivatives

The construction of the quinazoline ring system is a well-established area of heterocyclic chemistry, with several classical methods providing the foundation for more complex derivatives. nih.govmdpi.com These methods often involve the cyclization of appropriately substituted benzene (B151609) precursors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

A pivotal reaction in the functionalization of the quinazoline core is Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective for introducing amine functionalities at the 4-position of the quinazoline ring, starting from a 4-chloroquinazoline (B184009) precursor. nih.govdoaj.org The presence of the nitrogen atoms in the quinazoline ring activates the chlorine atom for nucleophilic attack. nih.gov

The SNAr reaction of 4-chloroquinazolines with a diverse range of amines, including primary, secondary, alicyclic, and aryl amines, has been extensively studied. nih.govresearchgate.net This versatility allows for the synthesis of a wide array of 4-aminoquinazoline derivatives. nih.govdoaj.org For instance, the reaction of 4-chloroquinazoline with primary aliphatic amines or hydroxy-substituted anilines proceeds readily under milder conditions to afford 4-aminoquinazolines in moderate to good yields. nih.gov Similarly, reactions with secondary amines have also been successfully employed. nih.gov The reaction of 4-chloro-6-nitroquinazoline (B117968) with various amines is a key step in the synthesis of many biologically active molecules. nih.gov

Table 1: Examples of SNAr Reactions on 4-Chloroquinazoline Derivatives

| Electrophile | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloroquinazoline | Aniline (B41778) | 4-Anilinoquinazoline (B1210976) | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | 4-(Pyrrolidin-1-yl)quinazoline | researchgate.net |

| 2,4-Dichloroquinazoline (B46505) | Primary Amines | N-substituted 2-chloroquinazolin-4-amine | digitellinc.com |

| 4-Chloro-6-nitroquinazoline | Anilines | N-Aryl-6-nitroquinazolin-4-amine | nih.gov |

The reactivity of amines in SNAr reactions with 4-chloroquinazolines is significantly influenced by both their basicity and steric hindrance. Generally, more basic amines are more nucleophilic and react faster. reddit.com However, steric hindrance around the nitrogen atom of the amine can impede its approach to the electrophilic carbon atom of the quinazoline ring, thereby slowing down the reaction rate. nih.govnih.gov

Electron-rich amines, such as primary aliphatic amines, are highly reactive. nih.gov Conversely, electron-poor amines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve reasonable reaction times and yields. nih.gov Steric hindrance from substituents on the amine or on the quinazoline ring can also decrease the reaction rate. nih.govnih.gov

The mechanism of SNAr reactions on chloroquinazolines has been a subject of detailed investigation. The generally accepted pathway is a stepwise process involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net In this two-step mechanism, the nucleophile first adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This is followed by the departure of the leaving group to restore aromaticity. researchgate.net

However, kinetic studies on related heterocyclic systems have also suggested the possibility of a concerted mechanism, where the bond formation and bond breaking occur in a single step, or a borderline mechanism between the concerted and stepwise pathways. researchgate.net DFT calculations have been employed to understand the regioselectivity of these reactions, indicating that the carbon at the 4-position is more susceptible to nucleophilic attack. nih.govdoaj.org

Cyclization Reactions and Precursor Transformations

The synthesis of the quinazoline core itself relies on various cyclization strategies. A common approach involves the reaction of an anthranilic acid derivative with a one-carbon source, such as formamide (B127407) or formamidine (B1211174) acetate. prepchem.comresearchgate.net These reactions typically require high temperatures to drive the condensation and subsequent cyclization. Other methods include the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids, or the cyclization of 2-aminoaryl ketones with various reagents. organic-chemistry.org These cyclization reactions are crucial for creating the quinazolinone precursors that can then be converted to 4-chloroquinazolines. mdpi.com

Chlorination of Quinazolinone Precursors

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is a key transformation that activates the 4-position for nucleophilic substitution. This chlorination is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netmdpi.comwebofproceedings.org The reaction often requires refluxing conditions to proceed to completion. Other reagent systems, such as triphenylphosphine (B44618) in combination with a chlorine source, have also been employed. nih.govmdpi.com For example, 2-amino-5-chlorobenzoic acid can be cyclized with urea (B33335) to form an intermediate which is then chlorinated. acs.org

Modern Synthetic Techniques for 4-Chloroquinazolin-6-amine Analogues

The evolution of synthetic organic chemistry has introduced several powerful techniques that have been successfully applied to the synthesis of quinazoline derivatives. These methods offer significant advantages over classical approaches, including enhanced reaction rates, improved yields, and greater molecular complexity.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool in the synthesis of quinazoline derivatives, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. frontiersin.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can accelerate reaction rates and improve efficiency. nih.gov The advantages of MAOS include not only speed and yield but also lower energy consumption and simpler work-up procedures. frontiersin.org

The application of microwave irradiation has been demonstrated in various synthetic routes to quinazolines. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and aryl heterocyclic amines has been achieved efficiently using microwave irradiation in 2-propanol. nih.govnih.gov This method is noted for being fast, easy, mild, and environmentally friendly. nih.gov In a comparative study, the microwave-assisted method for synthesizing N-(5-methylisoxazol-3-yl)-4-aminoquinazoline from 4-chloroquinazoline and 3-amino-5-methylisoxazole (B124983) in 2-propanol required only 20 minutes to achieve an 85% yield, whereas the classical heating method required 12 hours to obtain a 62% yield. nih.gov

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Classical (Reflux) | 12 hours | 62 |

| Microwave (60W) | 20 minutes | 85 |

Furthermore, microwave irradiation has been employed in multicomponent reactions for the synthesis of substituted quinazolines, showcasing its versatility. scispace.comopenmedicinalchemistryjournal.com For example, the reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation provides a straightforward route to quinazoline-carbonitriles. scispace.com The use of microwave energy in solvent-free conditions or with green solvents like water further enhances the eco-friendliness of these synthetic protocols. rsc.orgnih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized quinazoline analogues. Among these, the Suzuki-Miyaura coupling is particularly prominent due to its broad functional group tolerance, the low toxicity of its reagents, and the commercial availability of boronic acids. nih.govnih.gov

The Suzuki-Miyaura reaction has been extensively used for the arylation of halogenated quinazolines. For instance, palladium catalysts such as Pd(OAc)₂ and Pd(dcpf)Cl₂ have been found to be effective for the coupling of chloroquinazolines with various arylboronic acids. nih.govtandfonline.com A robust protocol for the Suzuki-Miyaura coupling of 4-amino-2-chloroquinazoline with a variety of aryl and heteroaryl boronic acids has been developed using 8 mol% of Pd(dcpf)Cl₂ as the catalyst. tandfonline.comtandfonline.com This method is notable for its broad substrate scope, accommodating boronic acids that are not suitable under previously reported conditions. tandfonline.comtandfonline.com

| Reaction Type | Reactants | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Amino-2-chloroquinazoline, Arylboronic acids | Pd(dcpf)Cl₂ | Robust protocol for C-2 arylation with a broad substrate scope. | tandfonline.comtandfonline.com |

| Suzuki-Miyaura | 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Regioselective C-4 substitution under microwave irradiation. | nih.gov |

| Heck | 6-Iodo-N-phenylquinazolin-4-amine, Styrene (B11656) derivatives | Pd(OAc)₂-PPh₃, Piperidine | Formation of 6-carbosubstituted N-phenylquinazolin-4-amines. | nih.gov |

| Sonogashira | 6-Iodo-N-isopropylquinazolin-4-amines, Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, NEt₃ | Synthesis of 6-alkynylated quinazoline-4-amines. | nih.gov |

| Negishi | 2-Chloro-6,7-dimethoxyquinazolines, CH₃ZnCl | Pd(PPh₃)₄ | Carbo-substitution of halogenated quinazoline precursors. | nih.govmdpi.com |

Other metal-catalyzed reactions such as the Heck, Sonogashira, and Negishi couplings have also been successfully applied to the synthesis of quinazoline derivatives. nih.gov The Heck coupling allows for the introduction of alkenyl groups, as demonstrated by the reaction of 6-iodo-N-phenylquinazolin-4-amine with styrene derivatives. nih.gov The Sonogashira coupling is employed for the synthesis of alkynylated quinazolines, while the Negishi coupling has been used for the carbo-substitution of halogenated quinazolines. nih.govmdpi.com

Visible-light photoredox catalysis has emerged as a powerful and green method for the formation of C-C bonds. This technique utilizes a photocatalyst, often an organic dye like Eosin Y, which upon excitation by visible light can mediate electron transfer processes to generate reactive radical intermediates. rsc.org This approach has been successfully applied to the C-2 arylation of quinoline (B57606) N-oxides, which serves as a relevant model for the functionalization of the quinazoline core. rsc.org The reaction proceeds by using arenediazonium salts as the aryl source, and it can be performed with both commercially available and in-situ generated diazonium salts from anilines. rsc.org This methodology avoids the need for pre-halogenated substrates, which are common in traditional cross-coupling reactions. rsc.org

Regioselective Synthesis and Isomer Control

The control of regioselectivity is a critical aspect in the synthesis of substituted quinazolines, as the position of functional groups can profoundly influence biological activity. A common precursor for the synthesis of 4-substituted quinazolines is 2,4-dichloroquinazoline. The chlorine atom at the C-4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the C-2 position. nih.govnih.gov This enhanced reactivity is attributed to the electronic effect of the α-nitrogen atom. nih.gov

DFT calculations have confirmed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This inherent reactivity allows for the regioselective synthesis of 2-chloro-4-aminoquinazolines by reacting 2,4-dichloroquinazoline with a variety of amine nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov Numerous studies have reported the successful regioselective substitution at the 4-position under various reaction conditions, often without the need for protecting groups. nih.govresearchgate.net

In cases where substitution at the C-2 position is desired, a common strategy involves a two-step process. First, the more reactive C-4 position is blocked, for example, by converting it to a thioether. This allows for a subsequent regioselective reaction, such as a Suzuki-Miyaura coupling, to occur at the C-2 position. nih.gov Following the C-2 functionalization, the C-4 position can be deprotected and further modified.

The reaction of methyl anthranilates with N-arylcyanamides can lead to different regioisomers of N-substituted 2-aminoquinazolin-4-ones depending on the reaction conditions. nih.gov When the reaction is conducted in the presence of p-TsOH, 3-arylquinazolin-4-ones are the predominant products. nih.gov In contrast, using TMSCl followed by a Dimroth rearrangement leads exclusively to the 2-(N-arylamino)quinazolin-4-ones. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives to minimize environmental impact and enhance sustainability. researchgate.net Key green approaches include the use of microwave irradiation, aqueous reaction media, solvent-free conditions, and the development of recyclable catalysts. rsc.orgresearchgate.netnih.gov

Microwave-assisted synthesis, as discussed earlier, is a cornerstone of green chemistry in this context, as it significantly reduces energy consumption and reaction times. frontiersin.orgnih.gov The combination of microwave heating with water as a solvent represents a particularly environmentally benign approach. rsc.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green synthesis. rsc.org

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports like graphite, offer another avenue for green synthesis by eliminating the need for potentially hazardous organic solvents. frontiersin.orgnih.gov One-pot, multicomponent reactions are also considered green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. scispace.comrsc.org For example, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been developed for the metal-free synthesis of substituted quinazolines. rsc.org

Structure Activity Relationship Sar Studies of 4 Chloroquinazolin 6 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 4-chloroquinazolin-6-amine derivatives is profoundly influenced by the nature and position of substituents on the quinazoline (B50416) ring. Research has consistently shown that modifications at the 2-, 4-, and 6-positions are particularly critical for modulating activity. nih.gov For instance, in the context of antimicrobial agents, it has been observed that the presence of a decylamine (B41302) group at the C-4 position is beneficial for activity, whereas an iodo-group at the C-6 position is detrimental. nih.gov

In the development of anti-MERS-CoV agents, the substituent at the 6-position of the 4-anilino-6-aminoquinazoline scaffold was found to be crucial. While various benzylamine (B48309) derivatives at this position were well-tolerated, the introduction of a 3-cyanobenzyl amine resulted in a significant increase in activity. nih.gov Conversely, aliphatic amines or amide groups at the 6-position led to a decrease or loss of inhibitory effects. nih.gov

Furthermore, the substitution pattern on the aniline (B41778) ring at the 4-position also plays a significant role. For example, quinazoline derivatives with an electron-withdrawing group on the 4-aniline moiety have demonstrated enhanced biological activities. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on different studies.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| C-4 | Decylamine | Beneficial for antimicrobial activity | nih.gov |

| C-4 | Aromatic ring (in 4-anilino derivatives) | Can lead to potent derivatives like amodiaquine | youtube.com |

| C-6 | Iodo-group | Detrimental to antimicrobial activity | nih.gov |

| C-6 | 3-Cyanobenzyl amine | Significantly increased anti-MERS-CoV activity | nih.gov |

| C-6 | Aliphatic amines and amides | Decreased or abolished anti-MERS-CoV activity | nih.gov |

| 4-Aniline | Electron-withdrawing group | Enhanced biological activities | nih.gov |

Role of the Chlorine Atom at the 4-Position

The chlorine atom at the 4-position of the quinazoline ring is a key functional group that significantly influences the synthetic accessibility and biological activity of its derivatives. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a convenient handle for introducing a wide variety of substituents. mdpi.com The regioselectivity of this substitution is well-documented, with primary and secondary amines preferentially attacking the C4 position over the C2 position in 2,4-dichloroquinazoline (B46505) precursors. mdpi.com This regioselectivity is attributed to the greater contribution of the C4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring. mdpi.com

From a biological standpoint, the chlorine atom at the 4-position can act as a key interaction point with biological targets. However, it is often displaced to introduce other functional groups that can form more favorable interactions. For example, the synthesis of many potent kinase inhibitors involves the replacement of the 4-chloro group with various amine-containing moieties to form 4-aminoquinazoline derivatives. acs.org These amino groups can then act as hydrogen bond donors or acceptors, forming crucial interactions with the hinge region of protein kinases. acs.org

Modifications at the 6-Amino Position

The 6-amino group of this compound is a critical site for modification to enhance biological activity and selectivity. SAR studies have demonstrated that the nature of the substituent at this position can have a profound impact on the pharmacological profile of the resulting compounds.

In the context of anti-MERS-CoV inhibitors, a systematic exploration of substituents at the 6-amino position of a 4-(3-chloro-4-fluoroanilino)quinazoline scaffold was conducted. The initial hit compound contained a 3-methoxybenzyl amine at the 6-position. Subsequent modifications revealed that:

Aromatic Substituents: Various substituted benzylamines were well-tolerated. For instance, compounds with 2-methoxybenzyl amine, 2-hydroxybenzyl amine, 3,4-difluorobenzyl amine, and 4-fluorobenzyl amine showed similar activity to the parent compound. nih.gov

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the benzyl (B1604629) ring, such as nitro and cyano groups, was also tolerated and in some cases led to enhanced activity. Notably, a 3-cyanobenzyl amine substituent resulted in a significantly more potent compound. nih.gov

Positional Isomers: The position of the cyano group on the benzyl ring was found to be critical. While the 3-cyano derivative was highly active, the 2-cyano analog was inactive, and the 4-cyano derivative showed moderate activity. nih.gov

Aliphatic vs. Aromatic: Replacement of the benzylamine with aliphatic amines (e.g., di-n-butylamine, cyclohexylamine) or amides was detrimental to the antiviral activity. nih.gov

These findings highlight the importance of an appropriately substituted aromatic moiety at the 6-amino position for achieving potent biological activity. The following table summarizes the structure-activity relationships for modifications at the 6-amino position in a series of anti-MERS-CoV inhibitors. nih.gov

| Compound | 6-Amino Substituent | IC50 (µM) |

| 12 | 2-Methoxybenzyl amine | 3.8 |

| 13 | 2-Hydroxybenzyl amine | 3.6 |

| 14 | 3,4-Difluorobenzyl amine | 4.6 |

| 15 | 4-Fluorobenzyl amine | 4.6 |

| 16 | 2-Nitrobenzyl amine | 3.3 |

| 17 | 3-Nitrobenzyl amine | 6.1 |

| 18 | 4-Nitrobenzyl amine | 2.7 |

| 19 | 2-Cyanobenzyl amine | Inactive |

| 20 | 3-Cyanobenzyl amine | 0.157 |

| 21 | 4-Cyanobenzyl amine | 4.8 |

| 24 | Di-n-butyl amine | Inactive |

| 25 | Cyclohexyl amine | Inactive |

Rational Design and Optimization Strategies

The development of potent and selective this compound derivatives often relies on rational design and optimization strategies. These approaches leverage structural information from the target protein and known SAR to guide the synthesis of improved compounds. A common strategy involves identifying a lead compound and systematically modifying its structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. acs.orgnih.govnih.gov

For example, in the development of p21-activated kinase 4 (PAK4) inhibitors, a structure-based drug design (SBDD) approach was employed starting from a 2,4-diaminoquinazoline hit compound. acs.org X-ray crystallography of the lead compound in complex with PAK4 revealed key interactions and provided a roadmap for optimization. acs.org This led to the design of a series of 4-aminoquinazoline-2-carboxamide derivatives with improved potency and selectivity. acs.org

Another rational design strategy involves the use of computational techniques to identify potential modifications that could enhance binding. For instance, in the discovery of novel BRD9 inhibitors, a virtual library of synthesizable compounds was created by in silico functionalization of a 6-methylquinazolin-4(3H)-one core with various commercially available building blocks. researchgate.net This approach allows for the rapid exploration of a large chemical space and the prioritization of compounds for synthesis and biological evaluation.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the SAR studies of this compound derivatives. These methods provide valuable insights into the binding modes of ligands, help to rationalize observed SAR, and guide the design of new compounds with improved properties. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is widely used in SAR studies to understand how different substituents on the this compound scaffold influence binding affinity. nih.govresearchgate.netijcce.ac.ir

For example, in the development of PAK4 inhibitors, molecular docking simulations were used to predict the binding modes of designed compounds and to rationalize the observed differences in their activities. acs.org Docking studies of 4-anilinoquinazoline (B1210976) derivatives with DNA-gyrase have also been performed to predict their interactions with the binding site. nih.gov These studies have shown that the quinazoline derivatives can form hydrogen bonds with key residues in the active site, such as Asp73, Asn46, and Arg136. nih.gov

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-receptor complex over time. This technique can provide a more realistic picture of the binding process and can help to assess the stability of the interactions observed in docking studies. mdpi.comnih.govnih.gov

MD simulations have been employed to investigate the stability of the hydrogen bond between a 4-hydroxyquinazoline (B93491) derivative and the ASP766 residue in its target protein. The simulations showed minimal fluctuations in the root mean square deviation (RMSD) and the radius of gyration (Rg) of the complex, indicating a high level of stability. mdpi.com In another study, MD simulations were used to validate the results of molecular docking and to identify the key interactions responsible for the biological activity of CDK2/4/6 inhibitors. nih.gov

DFT Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the underlying electronic factors that govern the reaction mechanisms of quinazoline derivatives. While specific DFT studies on this compound are not extensively documented, valuable insights can be drawn from computational analyses of structurally related compounds, such as 2,4-dichloroquinazolines. These studies provide a theoretical framework for understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are pivotal in the synthesis of various bioactive 4-aminoquinazoline derivatives.

Theoretical and experimental investigations into the SNAr of 2,4-dichloroquinazolines have been conducted to understand the preferential substitution at the C4 position. nih.govresearchgate.net DFT calculations have been instrumental in explaining this observed regioselectivity. nih.govresearchgate.net

Key Findings from DFT Studies:

LUMO Coefficients: DFT calculations have revealed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline ring system possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.govresearchgate.net This indicates that the C4 position is more electrophilic and, consequently, more susceptible to nucleophilic attack.

Activation Energy: The calculations have also shown a lower activation energy for the nucleophilic attack at the C4 position compared to the C2 position. nih.govresearchgate.net This lower energy barrier further supports the kinetic favorability of the reaction at the C4 position, leading to the regioselective formation of 4-substituted products. nih.govresearchgate.net

Transition States: The identification of transition states through DFT calculations, characterized by imaginary frequencies, provides evidence for the proposed reaction mechanism. For instance, in the study of 2,4-dichloroquinazoline, imaginary frequencies of i47 and i255 were found for the two transition states, aligning with the expected SNAr mechanism. nih.gov

These computational findings are crucial for predicting and rationalizing the outcomes of synthetic routes involving this compound and its derivatives. The understanding of the electronic factors that dictate the regioselectivity allows for the targeted synthesis of specific isomers, which is of paramount importance in medicinal chemistry where the biological activity is often highly dependent on the precise substitution pattern.

The following table summarizes the key theoretical data obtained from DFT calculations on the SNAr of 2,4-dichloroquinazoline, which provides a model for understanding the reactivity of this compound.

| Computational Parameter | Finding at C4-Position | Implication for Reactivity |

| LUMO Coefficient | Higher | More susceptible to nucleophilic attack |

| Activation Energy | Lower | Kinetically favored reaction site |

This synergy between computational chemistry and experimental work provides a robust foundation for the rational design and synthesis of novel 4-aminoquinazoline derivatives.

Pharmacological and Biological Investigations of 4 Chloroquinazolin 6 Amine and Analogues

Kinase Inhibition Profiling

Derivatives of the 4-chloroquinazolin-6-amine core have demonstrated inhibitory activity against a diverse range of kinases, playing a significant role in the development of targeted therapies. The following sections detail the inhibitory profiles of these compounds against various kinase families and specific kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for targeting the epidermal growth factor receptor (EGFR), a key driver in many cancers. ekb.egekb.eg Numerous 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated as EGFR inhibitors, with some achieving clinical significance. rsc.orgfrontiersin.org These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade. rsc.org

Research has focused on modifying the quinazoline core to enhance potency and selectivity, as well as to overcome resistance mechanisms such as the T790M mutation. japsonline.com For instance, the introduction of a methyl group at the C-2 position of the quinazoline ring has been shown to significantly improve the antitumor potency of 4-anilinoquinazolines. nih.gov Furthermore, a series of 6-benzamide quinazoline derivatives have been developed as reversible EGFR inhibitors. nih.gov

One study reported a series of novel 4-arylamino-quinazoline derivatives, with the most active compound displaying potent inhibitory activity against both wild-type EGFR and the EGFRT790M/L858R mutant. nih.gov Another series of 6-arylureido-4-anilinoquinazoline derivatives also exhibited promising anti-proliferative activities and EGFR inhibition. frontiersin.org

| Compound Type | Key Findings | Reference |

|---|---|---|

| 4-Anilinoquinazoline derivatives | Act as ATP-competitive inhibitors of EGFR. | rsc.org |

| 2-Methyl-4-anilinoquinazolines | Methyl group at C-2 position improves antitumor potency. | nih.gov |

| 6-Benzamide quinazoline derivatives | Function as reversible EGFR inhibitors. | nih.gov |

| 4-Arylamino-quinazoline derivatives | Potent inhibition of both wild-type and mutant EGFR. | nih.gov |

| 6-Arylureido-4-anilinoquinazolines | Showed promising anti-proliferative activity and EGFR inhibition. | frontiersin.org |

Receptor Tyrosine Kinases (RTKs) Inhibition

The therapeutic utility of this compound analogues extends beyond EGFR to a broader range of receptor tyrosine kinases (RTKs). mdpi.com These enzymes play crucial roles in cell signaling pathways that govern cell growth, differentiation, and survival. mdpi.com The 4-anilinoquinazoline scaffold has been identified as a key structural motif for the inhibition of various RTKs, including EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.com

The simultaneous inhibition of multiple RTKs is a valuable strategy in cancer therapy due to the common downstream signaling pathways of these receptors. tbzmed.ac.ir For example, dual inhibition of EGFR and VEGFR-2 can produce a synergistic antitumor effect. amazonaws.com A number of 4-anilinoquinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. amazonaws.com

cdc2-like Kinases (Clk) and Dyrk1A Inhibition

Recent research has identified quinazoline derivatives as potent inhibitors of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.govnih.gov These kinases are involved in the regulation of pre-mRNA splicing, a fundamental process for gene expression. nih.govnih.gov Dysregulation of splicing is implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov

A series of substituted 6-arylquinazolin-4-amines were found to be potent and selective inhibitors of Clk1, Clk4, and Dyrk1A. nih.gov These compounds are believed to act as ATP-competitive inhibitors, binding to the kinase hinge region. nih.gov Further studies on pyrido[3,4-g]quinazoline derivatives have also demonstrated their ability to inhibit CLK1 and DYRK1A with low nanomolar affinity. nih.gov The selectivity of these compounds can be modulated by altering the substitution pattern on the quinazoline scaffold. researchgate.netmdpi.com

| Compound Series | Target Kinases | Key Findings | Reference |

|---|---|---|---|

| Substituted 6-arylquinazolin-4-amines | Clk1, Clk4, Dyrk1A | Potent and selective ATP-competitive inhibitors. | nih.gov |

| Pyrido[3,4-g]quinazoline derivatives | CLK1, DYRK1A | Inhibition with low nanomolar affinity. | nih.gov |

p21-Activated Kinase 4 (PAK4) Inhibition

The quinazoline scaffold has been successfully utilized to develop inhibitors of p21-activated kinase 4 (PAK4), a member of the PAK family of serine/threonine kinases that plays a role in cell migration, invasion, and survival. acs.orgnih.gov A novel class of PAK4 inhibitors with a quinazoline scaffold was discovered through a structure-based design approach. acs.orgacs.org

Starting from a 2,4-diaminoquinazoline series, researchers designed and synthesized a series of 4-aminoquinazoline-2-carboxamide PAK4 inhibitors. acs.orgnih.gov One of the optimized compounds, 31 (CZh226), demonstrated remarkable selectivity for PAK4 over PAK1 and effectively inhibited the migration and invasion of tumor cells. acs.orgnih.govacs.org Another study identified compound 9d from a library of 2,4-diaminoquinazoline derivatives as a potent PAK4 inhibitor that regulates the PAK4-LIMK1 signaling pathway. nih.gov

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.ir Quinazoline-based compounds have emerged as potent inhibitors of VEGFR-2. nih.govtandfonline.com Vandetanib, a quinazoline derivative, is a clinically approved multi-targeted kinase inhibitor that targets VEGFR-2, among others. tbzmed.ac.irnih.gov

Numerous novel 4-anilinoquinazoline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. For example, by introducing a 3-nitro-1,2,4-triazole group to the side chain of vandetanib, researchers developed compounds with potent inhibitory activity against both EGFR and VEGFR-2 kinase. nih.gov Another series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were also designed and synthesized as VEGFR-2 inhibitors. nih.gov

Other Kinase Targets

The versatility of the quinazoline scaffold has led to the discovery of inhibitors for a range of other kinases.

Aurora Kinases : A class of pyrazolo-substituted-quinazoline scaffold compounds were identified as selective aurora kinase inhibitors. Barasertib (AZD1152), a phosphate-based antineoplastic drug from this class, shows high potency against aurora kinase B. mdpi.com

c-Src : Anilinoquinazoline derivatives have been designed with high potency and specificity for the c-Src enzyme. amazonaws.com

MET Kinase : A series of quinazoline derivatives bearing a 1,2,3-triazole moiety were designed and synthesized as targeted anticancer agents, with some compounds showing MET inhibitory capacity. researchgate.net

PDGFRA Kinase : In a panel of 24 major oncogenic kinases, compounds from a series of quinazoline-1,2,3-triazole hybrids were identified as targeting PDGFRA kinase. researchgate.net

Antineoplastic Activity

Analogues of this compound, particularly 4-anilinoquinazoline derivatives, have demonstrated significant antineoplastic activity against a variety of human cancer cell lines. researchgate.netbenthamdirect.comtandfonline.com Their efficacy stems from their ability to interfere with multiple cellular processes that are critical for tumor growth and progression.

Derivatives of the quinazoline core structure exhibit potent cytotoxic and antiproliferative activity across a broad spectrum of human cancer cell lines. The inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) values for several key analogues are detailed below, showcasing their efficacy against cancers of the colon (HCT-116), lung (A549), breast (MCF-7), liver (HepG2), and others.

For instance, one of the most potent compounds, a 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogue, displayed GI₅₀ values between 1.9 and 3.2 nM. acs.org Another derivative, compound 21 , showed significant potency against HepG2, A549, and MCF-7 cells with IC₅₀ values of 4.61 µM, 9.50 µM, and 9.80 µM, respectively. nih.gov Similarly, morpholine-substituted quinazolines, such as compound AK-10 , were highly effective against MCF-7 and A549 cell lines, with IC₅₀ values of 3.15 µM and 8.55 µM. rsc.org The compound N,2-diphenyl-quinazolin-4-amine demonstrated notable cytotoxicity against various cancer cells, and its effect was enhanced by UVA irradiation. nih.gov

The antineoplastic effects of this compound analogues are mediated through several distinct molecular mechanisms, including the induction of programmed cell death, disruption of the cellular skeleton, and inhibition of processes that promote metastasis and cellular damage.

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govbiosciencetrends.com Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. nih.gov For example, the derivative N,2-diphenyl-quinazolin-4-amine was found to induce apoptosis in leukemia cells via a mitochondrial/caspase-9/caspase-3-dependent pathway. nih.govmdpi.com Another analogue, DW-8, was shown to activate the initiator caspase-9 and the executioner caspases-3 and -7, leading to nuclear fragmentation. nih.gov

Furthermore, some quinazoline conjugates have been observed to upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. nih.govbiosciencetrends.com This targeted induction of apoptosis in cancer cells is a key component of their therapeutic potential. nih.govacs.org

Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for the formation of microtubules. nih.gov Microtubules are critical for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. mdpi.comresearchgate.net

Many of these analogues function as colchicine binding site inhibitors (CBSIs), meaning they bind to a specific site on the tubulin protein, preventing it from assembling into microtubules. acs.orgnih.gov This mechanism leads to cell cycle arrest in the G2/M phase, a hallmark of tubulin-targeting agents. acs.orgresearchgate.net The co-crystal structure of one potent quinazoline-4-tetrahydroquinoline analogue with tubulin confirmed its binding at the colchicine site. nih.gov

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality and relies on the ability of cells to migrate and invade surrounding tissues. nih.gov Certain quinazoline derivatives have been shown to inhibit these critical processes.

Research has demonstrated that some analogues can suppress the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. researchgate.netnih.gov These enzymes are responsible for degrading the extracellular matrix, which facilitates cell movement. For example, a novel quinazoline derivative, compound 18 , was found to dose-dependently inhibit the migration of MGC-803 gastric cancer cells. nih.gov Similarly, compound Y22 demonstrated a substantial inhibitory effect on the migration of MDA-MB-231 breast cancer cells. nih.gov

Advanced glycation end products (AGEs) are harmful compounds formed through a non-enzymatic reaction between sugars and proteins or lipids. mdpi.com The accumulation of AGEs in tissues is linked to various pathological conditions, including diabetic complications and aging. While the inhibition of AGEs is primarily studied in the context of these diseases, it represents a potential therapeutic strategy for mitigating cellular damage. The discovery of compounds that can inhibit the formation of AGEs could offer a therapeutic approach for preventing complications associated with hyperglycemia and other conditions. mdpi.com

Table of Mentioned Compounds

Mechanisms of Action in Cancer Therapy

Topoisomerase II Inhibition

Quinazoline derivatives have been identified as a promising scaffold for the development of topoisomerase II (Topo II) inhibitors, which are crucial targets in cancer chemotherapy. ewha.ac.kr A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized to act as Topo II inhibitors and DNA intercalators. nih.gov In vitro evaluation against various cancer cell lines revealed that several compounds exhibited significant cytotoxic effects, with IC50 values ranging from 5.22 to 24.24 µM. nih.gov Further investigation into their mechanism of action confirmed that their Topo II inhibitory activities and DNA intercalating affinities were consistent with their cytotoxic effects. nih.gov

Another study focused on a different series of mdpi.comnih.govfrontiersin.orgtriazolo[4,3-c]quinazoline derivatives, assessing their cytotoxicity and Topo II inhibitory effects. nih.gov Among the tested compounds, one derivative, referred to as compound 16, was identified as the most potent cytotoxic agent and Topo II inhibitor, with an IC50 of 15.16 μM against the enzyme. nih.gov Molecular docking studies suggest that these compounds bind to the DNA-Topo II complex, leading to cell cycle arrest and apoptosis. nih.gov Research into pyrazolo[4,3-f]quinoline derivatives also identified potent Topo IIα inhibitors. mdpi.com One compound, 2E, demonstrated an 88.3% inhibition of Topo IIα catalytic activity, which was comparable to the well-known inhibitor etoposide. mdpi.com The dual inhibitory action against both Topo II and protein kinases has also been observed in pyrimidoquinazoline analogues, suggesting a multi-faceted mechanism for their antitumor activity. acs.org

Table 1: Topoisomerase II Inhibitory Activity of Selected Quinazoline Analogues

| Compound Series | Selected Compound | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[4,3-c]quinazolines | Multiple Compounds | IC50 | 5.22 - 24.24 µM | nih.gov |

| mdpi.comnih.govfrontiersin.orgTriazolo[4,3-c]quinazolines | Compound 16 | IC50 | 15.16 µM | nih.gov |

| Pyrazolo[4,3-f]quinolines | Compound 2E | % Inhibition | 88.3% | mdpi.com |

Antimicrobial Activity

The quinazoline scaffold is a foundational structure in the development of various antimicrobial agents. nih.gov Derivatives of quinazolin-4(3H)-one are particularly noted for their broad-spectrum biological activities, which include antibacterial and antifungal properties. nih.govfrontiersin.org The versatility of the quinazoline nucleus allows for the introduction of various bioactive moieties, leading to the synthesis of new compounds with enhanced antimicrobial potency. sphinxsai.com

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A study on 1,2,4-triazolo[1,5-a]quinazolinone (THTQ) showed strong inhibitory effects against Proteus mirabilis with a minimum inhibitory concentration (MIC) of 1.875 mg/mL and against Escherichia coli with an MIC of 3.75 mg/mL. nih.gov In another investigation, Schiff bases of quinazolinone were evaluated, with 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one showing superior activity among the synthesized compounds. frontiersin.org The parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, displayed moderate activity against both bacterial types. frontiersin.org

Research has also shown that fusing quinazolinone with other heterocyclic rings, such as pyridine, can yield compounds with exceptional anti-TB efficacy against drug-sensitive strains, with MIC values as low as 0.31 μM. tandfonline.com Furthermore, some quinazolinone derivatives have been found to exhibit pronounced antimicrobial activity against nosocomial pathogens like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Specifically, compounds with a naphthyl radical or an amide group as substituents showed notable bacteriostatic effects against these pathogens. eco-vector.com

Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| THTQ | Proteus mirabilis | MIC | 1.875 mg/mL | nih.gov |

| THTQ | Escherichia coli | MIC | 3.75 mg/mL | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various Pathogens | Qualitative | Superior Activity | frontiersin.org |

| Quinazolinone-based pyridine derivatives | M. tuberculosis H37Rv | MIC | 0.31 - 1.84 µM | tandfonline.com |

| Naphthyl-substituted quinazolinone | S. aureus, S. pneumoniae | Qualitative | Bacteriostatic Effect | eco-vector.com |

Antifungal Efficacy

Derivatives of the quinazoline structure have been extensively evaluated for their effectiveness against various fungal pathogens. mdpi.comnih.gov In one study, newly synthesized quinazolinone derivatives showed marked activity against pathogenic fungi, including Aspergillus niger and Candida albicans. sphinxsai.com Another series of 2,3,6-trisubstituted Quinazolin-4-ones also demonstrated significant antifungal properties; for instance, derivative A-3 showed excellent potency against A. niger, while derivative A-6 was highly effective against C. albicans. biomedpharmajournal.org

Research into pyrazol-quinazolinone compounds has revealed good antifungal effects. mdpi.com Specifically, a newly synthesized compound, 2c, demonstrated the best inhibitory effect against the fungus Fusarium oxysporum f. sp. Niveum, with an inhibition of 62.42% at a concentration of 300 mg/L. mdpi.com Similarly, the compound THTQ (5,6,7,8-tetrahydro- mdpi.comnih.govfrontiersin.orgtriazolo[5,1-b]quinazolin-9(4H)-one) was found to be a good inhibitor against Aspergillus niger, with an MIC value of 15 mg/mL, and showed moderate activity against Candida albicans with an MIC of 7.5 mg/mL. nih.gov The inclusion of a chlorine atom in the quinazolinone structure appears to enhance antifungal effects, particularly against Rhizoctonia solani AG1. mdpi.com

Table 3: Antifungal Activity of Selected Quinazoline Analogues

| Compound/Derivative | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 2c (Pyrazol-quinazolinone) | Fusarium oxysporum f. sp. Niveum | % Inhibition | 62.42% at 300 mg/L | mdpi.com |

| THTQ | Aspergillus niger | MIC | 15 mg/mL | nih.gov |

| THTQ | Candida albicans | MIC | 7.5 mg/mL | nih.gov |

| Derivative A-3 | Aspergillus niger | Qualitative | Excellent Potency | biomedpharmajournal.org |

| Derivative A-6 | Candida albicans | Qualitative | Excellent Potency | biomedpharmajournal.org |

| 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea | Candida albicans | MIC | 3.12 µg/ml | researchgate.net |

Antiviral Properties

The quinazoline scaffold has been identified as a versatile lead structure for designing potent antiviral agents. internationalscholarsjournals.com A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and showed high anti-MERS-CoV activity. nih.gov Through an optimization process, compound 20 was identified as having a high inhibitory effect (IC50 = 0.157 μM) with no cytotoxicity. nih.gov

In the quest for broad-spectrum antiviral agents, non-nucleoside small molecules based on the quinazolinone nucleus have been developed. nih.gov These were evaluated against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.gov Compound 8d, in particular, revealed very potent activity against SARS-CoV-2, with an IC50 value of 0.948 μg/mL, which was more potent than the reference drug remdesivir (IC50 of 1.141 μg/mL). nih.gov Other studies on 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones noted specific antiviral activity; compound QAA was active against vaccinia virus, parainfluenza-3 virus, and Punta Toro virus, while compound QOPD was active against HSV-1, HSV-2, and vaccinia virus. internationalscholarsjournals.com Additionally, certain quinazoline urea (B33335) analogues have shown potential, with one compound inhibiting the replication of influenza A H1N1, H3N2, and influenza B at an EC50 of 0.025 µM. researchgate.net

Table 4: Antiviral Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 20 (4-anilino-6-aminoquinazoline) | MERS-CoV | IC50 | 0.157 µM | nih.gov |

| Compound 8d (Quinazolinone-based) | SARS-CoV-2 | IC50 | 0.948 µg/mL | nih.gov |

| Compound QAA | Vaccinia, Parainfluenza-3, Punta Toro | Qualitative | Specific Activity | internationalscholarsjournals.com |

| Compound QOPD | HSV-1, HSV-2, Vaccinia | Qualitative | Specific Activity | internationalscholarsjournals.com |

| Compound 4k (Quinazoline urea analogue) | Influenza A (H1N1, H3N2), Influenza B | EC50 | 0.025 µM | researchgate.net |

Antituberculosis Activity

Quinazoline derivatives have emerged as a significant class of compounds with promising activity against Mycobacterium tuberculosis (Mtb). ijprajournal.comnih.gov A series of quinazolinone-based pyridine derivatives demonstrated excellent anti-TB efficacy against the drug-sensitive Mtb H37Rv strain, with MIC values ranging from 0.31 to 1.84 μM. tandfonline.com Another study identified 4-(S-Butylthio)quinazoline (3c) as being even more active than the standard drug isoniazid against atypical strains of mycobacteria. nih.gov

Focused screening of 4-anilinoquinazoline arrays also yielded compounds with high potency. nih.gov This led to the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) which had an MIC90 value between 0.63 and 1.25 μM. nih.gov This research highlighted key structural features, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline (B57606) ring, that are important for Mtb inhibition. nih.gov Further hybridization strategies, such as combining a quinoline core with a triazole moiety, have produced compounds with notable anti-tubercular effects against M. tuberculosis, with MIC values as low as 12.5-15 μg/mL for the most potent derivatives. frontiersin.org

Table 5: Antituberculosis Activity of Quinazoline Analogues

| Compound/Derivative | Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinazolinone-based pyridine derivatives | M. tuberculosis H37Rv | MIC | 0.31 - 1.84 µM | tandfonline.com |

| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | Qualitative | More active than isoniazid | nih.gov |

| Compound 34 (4-anilinoquinoline) | M. tuberculosis | MIC90 | 0.63 - 1.25 µM | nih.gov |

| Compound 5n (Quinoline-triazole hybrid) | M. tuberculosis | MIC | 12.5 µg/mL | frontiersin.org |

| Compound 5g (Quinoline-phenyltriazole hybrid) | M. tuberculosis | MIC | 15 µg/mL | frontiersin.org |

Antimalarial Activity

The quinazoline and quinazolinone scaffolds are considered potential sources for novel drugs targeting the malaria pathogen, largely due to the emergence of resistance to conventional therapies. imrpress.com Derivatives of febrifugine, a natural product containing a quinazolinone structure, have shown excellent antimalarial activity. Following this lead, a series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and tested in vivo against Plasmodium berghei. nih.gov The most effective compound, 5a, resulted in 100% cures in mice at a dose of 50 mg/kg. nih.gov

Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have also been investigated for their antimalarial properties. nih.gov These compounds demonstrated potent inhibition of Plasmodium falciparum cell growth, with a 50% inhibitory concentration of approximately 0.01 ng/ml. nih.gov An acetamide derivative, 3a, was highly active against Plasmodium berghei, achieving a 100% cure rate in mice across a range of doses from less than 0.1 mg/kg to 220 mg/kg. nih.gov These findings indicate that quinazoline-based structures are highly effective against multiple species of the malaria parasite and in various models of the disease. nih.govnih.gov

Table 6: Antimalarial Activity of Selected Quinazoline Analogues

| Compound/Derivative | Parasite Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 5a (2,3-substituted quinazolin-4(3H)-one) | P. berghei (in vivo) | Cure Rate | 100% at 50 mg/kg | nih.gov |

| Pyrroloquinazolinediamine derivatives | P. falciparum (in vitro) | IC50 | ~0.01 ng/ml | nih.gov |

| Acetamide derivative 3a | P. berghei (in vivo) | Cure Rate | 100% at <0.1 to 220 mg/kg | nih.gov |

Antitrypanosomal Activity (e.g., Trypanosoma brucei brucei)

The protozoan parasite Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, a fatal disease if left untreated nih.gov. The need for new, safer, and more effective drugs is urgent due to the limitations of current therapies, including toxicity and increasing parasite resistance nih.gov. Research has shown that compounds featuring the quinazoline core structure exhibit promising antitrypanosomal activity.

In one study, tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and its derivatives were evaluated for their effectiveness against bloodstream-form T. brucei in vitro. The results indicated that the antitrypanosomal activity was significantly enhanced by the presence of electron-withdrawing groups, such as halogens or a nitro group, at position 8 of the tryptanthrin ring system. These modified analogues were up to 100 times more active than the unsubstituted parent compound nih.gov.

Further research has focused on optimizing quinazoline derivatives to improve their potency and pharmacokinetic properties. Modifications at the 4- and 6-positions of the quinazoline core have been systematically investigated to enhance both antitrypanosomal efficacy and aqueous solubility, leading to the identification of compounds with significantly improved potency and metabolic stability nih.gov. Another study presented novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives with significant antitrypanosomal activity. One particular analogue exhibited an in vitro EC50 value of 0.5 µM against Trypanosoma brucei rhodesiense, highlighting the potential of this class of compounds for further preclinical development escholarship.org.

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Tryptanthrin Analogues | Trypanosoma brucei | Electron-withdrawing groups at position 8 increased activity up to 100-fold. | nih.gov |

| 4,6-Substituted Quinazolines | Trypanosoma brucei | Modifications at positions 4 and 6 improved potency and metabolic stability. | nih.gov |

| 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines | Trypanosoma brucei rhodesiense | One analogue showed an in vitro EC50 of 0.5 µM. | escholarship.org |

Anti-inflammatory Activity

Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. Many of the tested compounds showed good to potent activity, with one derivative in particular exhibiting the highest activity in the series, with an IC50 value of 1.772 µg/ml derpharmachemica.comresearchgate.net. It was noted that the presence of a bulky substituent on the phenyl ring contributed significantly to the anti-inflammatory effect derpharmachemica.com.

In other research, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM) in a cell-based assay mdpi.com. Among these, two compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, were found to be the most potent mdpi.com.

Additionally, a series of quinazoline derivatives incorporating ibuprofen and an amino acid were designed to act as dual inhibitors of epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and cyclooxygenase-2 (COX-2). One such derivative was shown to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay nih.gov.

| Compound Series | Assay/Model | Most Potent Compound/Finding | Reference |

|---|---|---|---|

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | In vitro protein denaturation | Compound 4 showed an IC50 of 1.772 µg/ml. | derpharmachemica.comresearchgate.net |

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB inhibition | 13 compounds showed IC50 < 50 µM. | mdpi.com |

| Quinazoline-Ibuprofen-Amino Acid Hybrids | In vivo TPA method | Derivative 6 was 5 times more potent than ibuprofen. | nih.gov |

Other Biological Activities

The quinazoline nucleus is a core structure in several compounds with anticonvulsant activity, such as the sedative-hypnotic methaqualone mdpi.comnih.gov. Inspired by this, researchers have synthesized and evaluated numerous novel quinazoline derivatives. A study on N-substituted-6-fluoro-quinazoline-4-amine derivatives found that all synthesized compounds induced significant anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests in mice. Three compounds, in particular, showed higher anticonvulsant activities than the reference drugs methaqualone and valproate mdpi.com.

Another study focused on 2,3-disubstituted quinazolin-4(3H)-one derivatives, which were evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model. Most of the compounds exhibited anticonvulsant properties, with the highest effective dose for many being 150 mg/kg, providing a protection level between 16.67% and 100% mdpi.com. Docking studies suggested that these compounds may exert their effect by acting as positive allosteric modulators of the GABAA receptor mdpi.com. Similarly, rationally designed quinazolin-4(3H)-ones have shown excellent anti-seizure action in multiple mouse models, including electroshock, chemically induced, and pharmaco-resistant seizures, without signs of neurotoxicity nih.govresearchgate.net.

| Compound Series | Test Model | Key Result | Reference |

|---|---|---|---|

| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ & MES | Compounds 5b, 5c, and 5d showed ED50 of 152, 165, and 140 mg/kg, respectively. | mdpi.com |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Up to 100% protection at a dose of 150 mg/kg. | mdpi.com |

| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides | MES, scPTZ, 6-Hz | Compound 4d showed ED50 values of 23.5 mg/kg (MES) and 32.6 mg/kg (scPTZ). | nih.gov |

Several studies have explored the antioxidant potential of quinazoline derivatives. In one such study, novel quinazolinone–vanillin derivatives were synthesized and evaluated for their radical scavenging activity. The results from both experimental and theoretical analyses showed that some of the synthesized compounds were good antioxidants, with two compounds demonstrating more effective scavenging capacity against DPPH and nitric oxide (NO) radicals than the common antioxidant vanillin sapub.org.

The antioxidant activity of new polyphenolic derivatives of quinazolin-4(3H)-one was assessed using various assays, including DPPH and ABTS radical scavenging. The results indicated that pyrogallol derivatives, in particular, exhibited high antioxidant activity, with some compounds showing lower IC50 values than the reference antioxidants ascorbic acid and Trolox nih.gov. The free radical scavenging activity of these compounds is often attributed to the presence of hydroxyl groups and other H-donating moieties in their structure researchgate.net. Further research has confirmed that various quinazolinone derivatives possess significant in vitro antioxidant activity when tested using DPPH radical and hydrogen peroxide scavenging methods .

The quinazoline scaffold is famously part of prazosin, an α1 adrenergic blocker used to treat hypertension. This has prompted further investigation into related structures. A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized as potential alpha 1-adrenoceptor antagonists. When tested in spontaneously hypertensive rats, several propanediamine derivatives demonstrated good antihypertensive activity nih.gov.

In another study, novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened in vivo for their effects on blood pressure. Out of eighteen compounds, seven showed a hypotensive effect and also produced bradycardia (a slowing of the heart rate). These compounds exhibited better activity than the reference drug Prazosin nih.gov.

Metabotropic glutamate (mGlu) receptors, including the mGlu5 subtype, are G protein-coupled receptors that play a modulatory role in the central nervous system and are attractive therapeutic targets for various neurological and psychiatric disorders nih.gov. Antagonists of the mGlu5 receptor are in clinical trials for conditions like Fragile X syndrome researchgate.net. While direct studies on this compound's effect on mGlu5 are not detailed, the broader quinazolin-4-one chemical class has been investigated for its ability to modulate mGlu receptors. For instance, research has identified 2,6-disubstituted (3H)-quinazolin-4-one derivatives that act as negative allosteric modulators (NAMs) of the mGlu7 receptor, another member of the mGlu family nih.gov. This demonstrates the potential of the quinazolinone scaffold to interact with the allosteric sites of mGlu receptors, suggesting that derivatives could potentially be designed to target the mGlu5 subtype specifically.

Enzyme Interaction Studies (e.g., Metabolic Pathways)youtube.com

The interaction of this compound and its analogues with various enzymes is a critical area of investigation, providing insight into their mechanism of action and metabolic fate. Research has primarily focused on their role as kinase inhibitors and their metabolism via the cytochrome P450 (CYP) system.

Kinase Inhibition Profile

Derivatives of 6-chloro-4-aminoquinazoline have been systematically designed and evaluated as potent inhibitors of p21-Activated Kinase 4 (PAK4), a serine/threonine kinase implicated in cellular processes such as migration and proliferation. Structure-based drug design has led to the synthesis of a series of 4-aminoquinazoline-2-carboxamide analogues that demonstrate high affinity and selectivity for PAK4. nih.govaacrjournals.orgnih.gov

The 6-chloro substitution on the quinazoline core plays a significant role in the interaction with the kinase. aacrjournals.org This group is situated in an entrance region near the enzyme's hinge and engages in van der Waals interactions with key amino acid residues, including Phe397, Glu399, and Ile327. aacrjournals.org The importance of this substitution is highlighted by the observation that removing the chloro group results in a slight decrease in potency against PAK4 and a significant reduction in selectivity over the related kinase, PAK1. aacrjournals.org

One of the most potent compounds from this series, compound 31 (CZh226), exhibited a remarkable 346-fold selectivity for PAK4 over PAK1. nih.gov This high selectivity underscores the precise structural requirements for effective binding within the ATP-binding pocket of the kinase. nih.govaacrjournals.org The inhibitory activities of selected 6-chloro-4-aminoquinazoline derivatives against PAK4 and PAK1 are detailed below.

| Compound | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

|---|---|---|---|

| 17 | 0.045 | >10 | >222-fold |

| 31 (CZh226) | 0.009 | 3.112 | 346-fold |

| 37 (des-chloro analogue) | 0.017 | 1.071 | 63-fold |

Metabolic Pathways and Cytochrome P450 Interaction

While specific metabolic data for this compound is not extensively detailed in the literature, the metabolic pathways can be inferred from structurally similar 4-anilinoquinazoline-based tyrosine kinase inhibitors, such as gefitinib, erlotinib, and lapatinib. nih.gov The metabolism of these compounds is predominantly mediated by the cytochrome P450 (CYP) enzyme system, primarily located in the liver. nih.govnih.govnih.gov

Primary Metabolizing Enzymes: Studies on analogous compounds consistently show that CYP3A4 is the principal enzyme responsible for the metabolism of the quinazoline scaffold. aacrjournals.orgnih.govclinpgx.org CYP3A5, another member of the CYP3A subfamily, also contributes significantly. aacrjournals.orgnih.gov Other CYP isoforms play a role, with their contribution varying depending on the specific substitutions on the quinazoline ring. For instance, CYP2D6 is heavily involved in gefitinib metabolism, while CYP1A1 and CYP1A2 are more involved in the metabolism of erlotinib. aacrjournals.orgaacrjournals.orgnih.gov

The primary metabolic reactions observed for these analogues include:

O-demethylation: Removal of methyl groups from methoxy substituents. nih.govnih.gov

Morpholine ring opening: A common pathway for compounds containing this moiety. nih.gov

Oxidative defluorination: Occurs with halogenated phenyl groups. nih.gov

Formation of reactive intermediates: The metabolism of some quinazolines, like lapatinib, can lead to the formation of a reactive quinoneimine metabolite, a process also catalyzed by CYP3A4 and CYP3A5. nih.govnih.gov

The relative contribution of different CYP enzymes to the metabolism of gefitinib and erlotinib provides a model for understanding the potential metabolic fate of this compound analogues.

| Enzyme | Gefitinib Metabolism (Clmax, mL/min/nmol) | Erlotinib Metabolism (Clmax, mL/min/nmol) |

|---|---|---|

| CYP3A4 | 0.41 | 0.24 |

| CYP3A5 | 0.39 | 0.21 |

| CYP1A1 | 0.57 | 0.31 |

| CYP2D6 | 0.63 | 0.08 |

| CYP1A2 | Negligible | 0.15 |

Preclinical and Translational Research of 4 Chloroquinazolin 6 Amine Derivatives

In Vitro Efficacy Studies (Cell-Based Assays)

Derivatives of 4-Chloroquinazolin-6-amine have demonstrated significant biological activity across a variety of cell-based assays, targeting viruses, bacteria, and cancer cells. The versatility of the quinazoline (B50416) core allows for structural modifications that yield compounds with potent and specific inhibitory effects.

In the realm of antiviral research, a series of 4-anilino-6-aminoquinazoline derivatives were assessed for their ability to inhibit the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov In Vero cell-based immunofluorescence assays, a lead compound, N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-cyanobenzyl)quinazoline-4,6-diamine (designated as compound 20), exhibited a high inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) of 0.157 μM and a selectivity index (SI) of 25. nih.gov

The anticancer potential of these derivatives is a major focus of research. Novel 4-Hydroxyquinazoline (B93491) derivatives have been synthesized and tested against primary PARP inhibitor (PARPi)-resistant cancer cell lines. mdpi.com One such derivative, compound B1, showed superior cytotoxicity in HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines that are resistant to PARP inhibitors. mdpi.com Similarly, new 6-nitro-4-substituted quinazolines have been evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Compound 6c from this series displayed cytotoxicity against HCT-116 colon cancer and A549 lung cancer cells that was superior or comparable to the established EGFR inhibitor, gefitinib. nih.gov

Other studies have explored quinazoline derivatives as inhibitors of Aurora A kinase, a key regulator of cell division often overexpressed in tumors. nih.gov A series of quinazolin-4-amine derivatives were shown to potently inhibit Aurora A kinase in biochemical assays and demonstrated efficacy against a broad panel of human tumor cell lines. nih.gov Furthermore, certain 4,6-disubstituted quinazoline derivatives have shown substantial antiproliferative activity against HCT-116 and MCF-7 (breast cancer) cell lines by targeting the PI3K pathway. nih.gov

The antibacterial and antiprotozoal activities of quinazoline derivatives have also been noted. One compound, 3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl) benzoic acid, proved to be a highly effective antibiotic against gram-positive Staphylococcus aureus. mdpi.com Another derivative, N⁶-(ferrocenmethyl)quinazoline-2,4,6-triamine, showed high activity against Leishmania promastigotes and intracellular amastigotes with low cytotoxicity in mammalian cells. mdpi.com

Table 1: In Vitro Efficacy of this compound Derivatives in Cell-Based Assays

| Derivative Class | Target/Disease | Cell Line(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| 4-Anilino-6-aminoquinazolines | MERS-CoV | Vero | Compound 20 showed high inhibitory activity (IC₅₀ = 0.157 μM). | nih.gov |

| 4-Hydroxyquinazolines | PARPi-Resistant Cancer | HCT-15, HCC1937 | Compound B1 demonstrated superior cytotoxicity in resistant cells. | mdpi.com |

| 6-Nitro-4-substituted quinazolines | EGFR-Positive Cancer | HCT-116, A549 | Compound 6c showed cytotoxicity superior or equal to gefitinib. | nih.gov |

| Quinazolin-4-amines | Aurora A Kinase-Driven Cancer | Various Tumor Cells | Potent inhibition of Aurora A kinase and tumor cell proliferation. | nih.gov |

| 4,6-Disubstituted quinazolines | PI3K-Driven Cancer | HCT-116, MCF-7 | Substantial antiproliferative activity and PI3K inhibition. | nih.gov |

| Quinazolinone Derivatives | Gram-Positive Bacteria | S. aureus | Effective antibiotic activity against methicillin-resistant strains. | mdpi.com |

| Quinazoline-2,4,6-triamines | Leishmaniasis | Leishmania species | High activity on promastigotes and amastigotes with low host cell toxicity. | mdpi.com |

In Vivo Efficacy Studies (Animal Models of Disease)

The promising in vitro results for many this compound derivatives have led to their evaluation in animal models of disease, primarily in the context of oncology.